

A Technical Guide to Chlorpyrifos-Methyl Residue Analysis in Food Commodities

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Compound of Interest

Compound Name: **Chlorpyrifos-methyl**

Cat. No.: **B1668853**

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies for the analysis of **Chlorpyrifos-methyl** residues in various food commodities. This document is intended to serve as a critical resource for professionals in research, food safety, and drug development, offering detailed experimental protocols, data presentation in structured formats, and visual representations of analytical workflows and chemical degradation pathways.

Chlorpyrifos-methyl is an organophosphate insecticide that has been widely used in agriculture to protect a variety of crops.^[1] Due to potential health concerns, including neurotoxic effects, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for its presence in food products.^{[1][2][3]} Accurate and sensitive analytical methods are therefore essential for monitoring compliance with these regulations and ensuring food safety.

Analytical Methodologies

The determination of **Chlorpyrifos-methyl** residues in food matrices is predominantly carried out using chromatographic techniques coupled with mass spectrometry. Gas chromatography (GC) and liquid chromatography (LC) are the primary separation techniques, with mass spectrometry (MS) providing sensitive and selective detection.^{[4][5]}

Sample Preparation: Extraction and Cleanup

Effective sample preparation is crucial for the accurate analysis of pesticide residues in complex food matrices. The primary goal is to extract the analyte of interest while minimizing the co-extraction of interfering substances.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method has become the most common approach for pesticide residue analysis in a wide range of food commodities due to its simplicity, speed, and low solvent consumption.[6][7][8]

Experimental Protocol: QuEChERS Extraction

- Homogenization: A representative 10-15 g sample of the food commodity is homogenized.
- Extraction: The homogenized sample is weighed into a 50 mL centrifuge tube. 10 mL of acetonitrile is added, and the tube is shaken vigorously for 1 minute. For matrices with low water content, a small amount of water may be added to facilitate partitioning.[9]
- Salting-Out: A mixture of salts, typically anhydrous magnesium sulfate ($MgSO_4$) and sodium chloride (NaCl) or a commercially available QuEChERS salt packet, is added to the tube.[8] The tube is immediately shaken for 1 minute to induce phase separation between the aqueous and organic layers.
- Centrifugation: The tube is centrifuged at approximately 4000-5000 rpm for 5 minutes.[6]
- Supernatant Collection: An aliquot of the upper acetonitrile layer is collected for the cleanup step.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup

The collected acetonitrile extract is then subjected to a cleanup step to remove interfering matrix components such as pigments, sugars, and fatty acids.

Experimental Protocol: d-SPE Cleanup

- An aliquot (e.g., 1 mL) of the acetonitrile extract is transferred to a 2 mL microcentrifuge tube containing a specific sorbent mixture.

- Common sorbents include:
 - Primary Secondary Amine (PSA): For the removal of organic acids, sugars, and some lipids.[9]
 - C18: For the removal of non-polar interferences like fats.[9]
 - Graphitized Carbon Black (GCB): For the removal of pigments and sterols (use with caution as it can retain planar pesticides).
- The tube is vortexed for 1 minute and then centrifuged.
- The cleaned extract is then filtered and is ready for analysis by GC-MS or LC-MS/MS.

Instrumental Analysis

Gas Chromatography-Mass Spectrometry (GC-MS/MS)

GC-MS/MS is a robust and widely used technique for the analysis of volatile and semi-volatile pesticides like **Chlorpyrifos-methyl**.[10][11]

Typical GC-MS/MS Parameters:

Parameter	Setting
Column	HP-5MS (30 m x 0.25 mm, 0.25 μ m) or equivalent
Injector Temperature	250 - 280 °C
Carrier Gas	Helium or Hydrogen[10]
Oven Program	Initial temperature of 60-80°C, ramped to 280-300°C
Ionization Mode	Electron Impact (EI)
Acquisition Mode	Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is particularly suitable for the analysis of a broader range of pesticides, including those that are thermally labile or less volatile.[5][12][13]

Typical LC-MS/MS Parameters:

Parameter	Setting
Column	C18 reverse-phase (e.g., 100 mm x 2.1 mm, 2.6 μ m)[7]
Mobile Phase	Gradient of water and methanol or acetonitrile with additives like ammonium formate or formic acid[7]
Flow Rate	0.2 - 0.5 mL/min
Ionization Mode	Electrospray Ionization (ESI), positive mode
Acquisition Mode	Multiple Reaction Monitoring (MRM)

Quantitative Data Summary

The performance of analytical methods for **Chlorpyrifos-methyl** is evaluated through validation parameters such as the Limit of Detection (LOD), Limit of Quantitation (LOQ), and recovery rates. The following tables summarize typical quantitative data from various studies.

Table 1: Method Performance for **Chlorpyrifos-methyl** in Fruits and Vegetables

Matrix	Method	LOD (mg/kg)	LOQ (mg/kg)	Recovery (%)	Reference
Tomato	QuEChERS-GC-ECD	0.02	0.1	90-111	[14]
Fruits & Vegetables	ELISA	-	-	77-92	[4]
Cauliflower, Cabbage, Eggplant	GC-MS	0.011	0.034	-	[11]
Various Plant Commodities	GC/FPD or HPLC/MS/MS	0.002-0.003	0.01	-	[15]

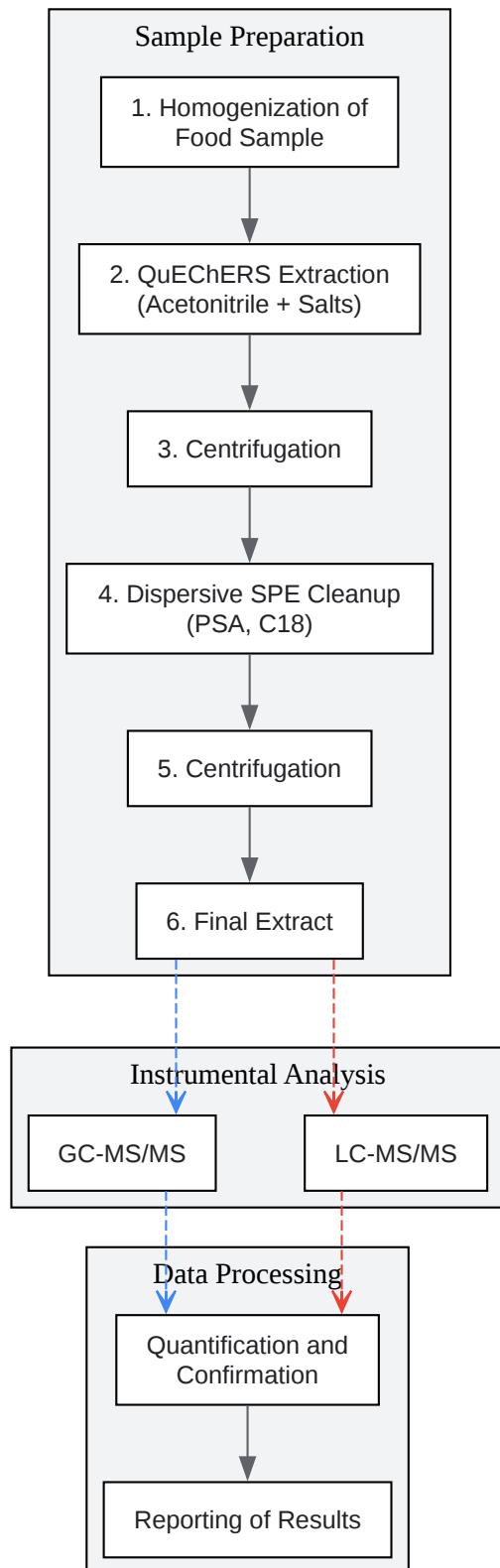
Table 2: Method Performance for **Chlorpyrifos-methyl** in Other Food Commodities

Matrix	Method	LOD (mg/kg)	LOQ (mg/kg)	Recovery (%)	Reference
Chicken Meat	QuEChERS-GC-ECD	0.02	0.05	86.52 - 94.25	[16]
Beef	QuEChERS-GC/MS	-	-	-	[9]
Rice	QuEChERS-HPLC-MS/MS	-	0.005	77.1 - 111.5	[13]
Milk and Cream	-	-	0.01	88 - 93	[17]

Visualizations

Analytical Workflow

The following diagram illustrates a typical workflow for the analysis of **Chlorpyrifos-methyl** residues in food commodities.

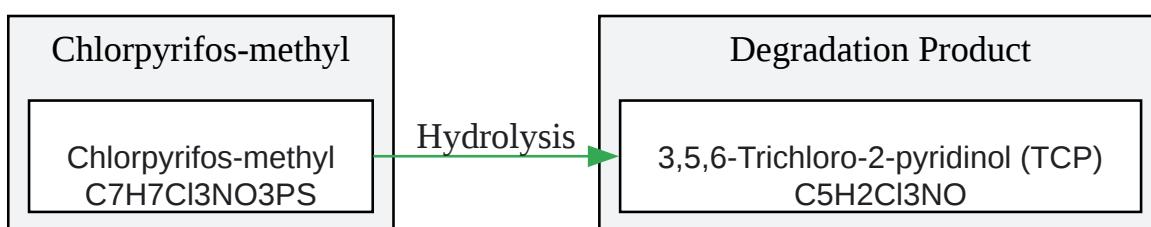


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Caption: General analytical workflow for **Chlorpyrifos-methyl** residue analysis.

Chemical Structure and Degradation

Chlorpyrifos-methyl degrades in the environment and during metabolic processes to its main metabolite, 3,5,6-trichloro-2-pyridinol (TCP), which is also a compound of toxicological concern. [15][18]

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Caption: Degradation of **Chlorpyrifos-methyl** to its primary metabolite, TCP.

Regulatory Context

It is important to note that the use of Chlorpyrifos and **Chlorpyrifos-methyl** has been increasingly restricted or banned in many regions, including the European Union and the United States.[2][3] Consequently, MRLs have been lowered to the limit of quantification, typically 0.01 mg/kg, for all food and feed commodities.[2][19][20] This necessitates the use of highly sensitive and validated analytical methods for monitoring purposes.

Conclusion

The analysis of **Chlorpyrifos-methyl** residues in food commodities is a critical aspect of food safety monitoring. The QuEChERS method coupled with GC-MS/MS or LC-MS/MS provides a reliable and efficient approach for the determination of these residues at low levels. This guide has provided an in-depth overview of the key methodologies, quantitative performance data, and visual representations of the analytical process to support researchers and scientists in

this field. Adherence to validated methods and an understanding of the regulatory landscape are paramount for ensuring the safety of the global food supply.

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